molecular formula C21H21N7O3 B11221972 4-(2,3-dimethoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

4-(2,3-dimethoxyphenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B11221972
M. Wt: 419.4 g/mol
InChI Key: LTLFPWZDNBXMIY-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxyphenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dimethoxyphenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[3,4-b]pyridine core: This is achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Introduction of the triazolo[4,3-b]pyridazin-6-yl moiety: This step involves the reaction of the pyrazolo[3,4-b]pyridine intermediate with triazole derivatives under specific conditions such as reflux in the presence of a suitable catalyst.

    Attachment of the 2,3-dimethoxyphenyl group: This is typically done via a nucleophilic substitution reaction using 2,3-dimethoxyphenyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethoxyphenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives and strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

4-(2,3-Dimethoxyphenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting cancer cells due to its ability to inhibit specific enzymes and pathways.

    Biological Research: Used in studies to understand its interaction with various biological targets, including proteins and nucleic acids.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. The pathways involved often include signal transduction pathways critical for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Uniqueness

4-(2,3-Dimethoxyphenyl)-3-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific structural features that confer distinct biological activities. Its combination of the pyrazolo[3,4-b]pyridine core with the triazolo[4,3-b]pyridazin-6-yl moiety provides a scaffold that is particularly effective in enzyme inhibition and potential therapeutic applications.

Properties

Molecular Formula

C21H21N7O3

Molecular Weight

419.4 g/mol

IUPAC Name

4-(2,3-dimethoxyphenyl)-3-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C21H21N7O3/c1-11-19-14(13-6-5-7-15(30-3)20(13)31-4)10-18(29)22-21(19)28(25-11)17-9-8-16-24-23-12(2)27(16)26-17/h5-9,14H,10H2,1-4H3,(H,22,29)

InChI Key

LTLFPWZDNBXMIY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=C(C(=CC=C3)OC)OC)C4=NN5C(=NN=C5C=C4)C

Origin of Product

United States

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